molecular formula C17H14N2O2 B14289148 N-Phenyl-N-(phenylcarbamoyl)buta-2,3-dienamide CAS No. 114081-00-4

N-Phenyl-N-(phenylcarbamoyl)buta-2,3-dienamide

Cat. No.: B14289148
CAS No.: 114081-00-4
M. Wt: 278.30 g/mol
InChI Key: VLZCBSIFPRRKNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Phenyl-N-(phenylcarbamoyl)buta-2,3-dienamide is an organic compound that belongs to the class of amides It is characterized by the presence of a phenyl group attached to the nitrogen atom and a phenylcarbamoyl group attached to the buta-2,3-dienamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Phenyl-N-(phenylcarbamoyl)buta-2,3-dienamide typically involves the reaction of phenyl isocyanate with buta-2,3-dienamide under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-Phenyl-N-(phenylcarbamoyl)buta-2,3-dienamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl or carbamoyl groups using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or carbamates.

Scientific Research Applications

N-Phenyl-N-(phenylcarbamoyl)buta-2,3-dienamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-Phenyl-N-(phenylcarbamoyl)buta-2,3-dienamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it may interact with cellular pathways involved in inflammation or cell proliferation, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-Phenyl-N-(phenylcarbamoyl)butanamide
  • N-Phenyl-N-(phenylcarbamoyl)prop-2-enamide
  • N-Phenyl-N-(phenylcarbamoyl)ethanamide

Uniqueness

N-Phenyl-N-(phenylcarbamoyl)buta-2,3-dienamide is unique due to the presence of the buta-2,3-dienamide backbone, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The conjugated diene system in the compound may also contribute to its unique properties and applications.

Properties

CAS No.

114081-00-4

Molecular Formula

C17H14N2O2

Molecular Weight

278.30 g/mol

IUPAC Name

[but-3-enoyl(phenyl)carbamoyl]-phenylazanide

InChI

InChI=1S/C17H14N2O2/c1-2-9-16(20)19(15-12-7-4-8-13-15)17(21)18-14-10-5-3-6-11-14/h2-13H,1H2

InChI Key

VLZCBSIFPRRKNX-UHFFFAOYSA-N

Canonical SMILES

C=C[CH+]C(=O)N(C1=CC=CC=C1)C(=O)[N-]C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.